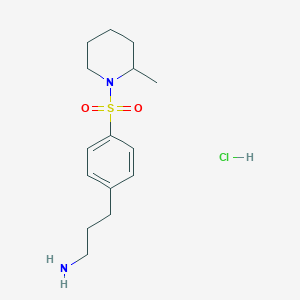
3-(4-((2-甲基哌啶-1-基)磺酰基)苯基)丙-1-胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-((2-Methylpiperidin-1-yl)sulfonyl)phenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C15H24N2O2S·HCl. It is known for its applications in various scientific research fields due to its unique chemical structure and properties .
科学研究应用
3-(4-((2-Methylpiperidin-1-yl)sulfonyl)phenyl)propan-1-amine hydrochloride is utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((2-Methylpiperidin-1-yl)sulfonyl)phenyl)propan-1-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 4-bromo-1-butanol with 2-methylpiperidine to form an intermediate, which is then reacted with sulfonyl chloride to yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
3-(4-((2-Methylpiperidin-1-yl)sulfonyl)phenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce primary amines .
作用机制
The mechanism of action of 3-(4-((2-Methylpiperidin-1-yl)sulfonyl)phenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or ion channels, depending on its chemical structure and the biological context. The exact molecular targets and pathways can vary based on the specific application and research focus .
相似化合物的比较
Similar Compounds
- 3-(4-((2-Methylpiperidin-1-yl)sulfonyl)phenyl)propan-1-amine
- 4-((2-Methylpiperidin-1-yl)sulfonyl)benzylamine
- 2-Methylpiperidin-1-yl)sulfonyl)phenyl)propan-1-amine
Uniqueness
3-(4-((2-Methylpiperidin-1-yl)sulfonyl)phenyl)propan-1-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a piperidine ring with a sulfonyl group and a propan-1-amine moiety makes it particularly valuable in various research applications .
属性
IUPAC Name |
3-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S.ClH/c1-13-5-2-3-12-17(13)20(18,19)15-9-7-14(8-10-15)6-4-11-16;/h7-10,13H,2-6,11-12,16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUNGFQZPIHEMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(1H-1,3-benzodiazol-1-yl)-3-fluorophenyl]ethan-1-amine dihydrochloride](/img/structure/B2590280.png)
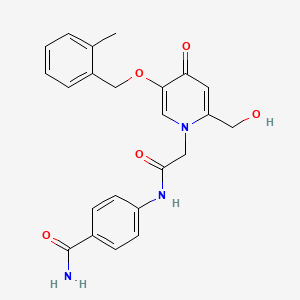
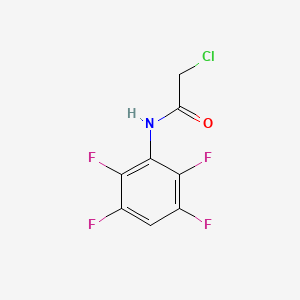
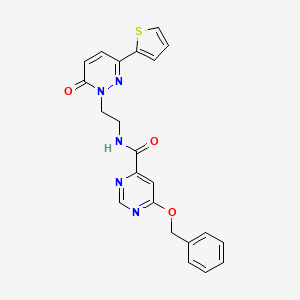
![7-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2590286.png)
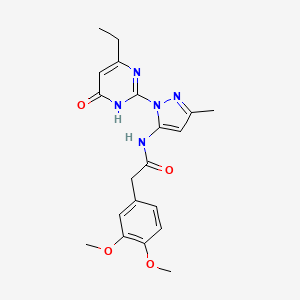
![2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2590288.png)
![1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2590289.png)
![7-Aminodispiro[3.0.35.14]nonane-9-carboxylic acid;hydrochloride](/img/structure/B2590291.png)
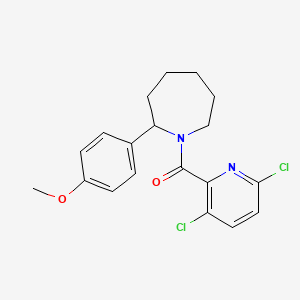
![5-cyclopropyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1,2-oxazole-3-carboxamide](/img/structure/B2590299.png)
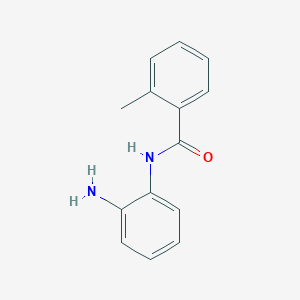
![1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B2590301.png)
![(8-Syn)-3-oxo-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester](/img/structure/B2590302.png)
